5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that serves as an important building block in organic synthesis and medicinal chemistry. Its unique structure features a pyrrolo-pyrimidine core, which is significant in the development of various pharmaceutical agents, particularly those targeting specific biological pathways.
Source and Classification
This compound falls under the category of pyrrolo[2,3-d]pyrimidine derivatives. It is cataloged with the CAS number 862729-13-3 and has a molecular formula of CHIN with a molecular weight of 274.06 g/mol . The iodine atom at the 5-position and the methyl group at the 7-position contribute to its reactivity and biological activity.
The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps:
For industrial applications, the synthetic routes may be scaled up with modifications to enhance yield and purity. Reaction parameters such as temperature, solvent choice, and catalyst use are optimized to facilitate efficient production.
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions:
Common reagents for nucleophilic substitution include:
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets Mycobacterium tuberculosis, which causes tuberculosis. Its mechanism involves:
The physical properties include:
Chemical properties include:
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is utilized in various scientific applications:
The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 862729-13-3) fundamentally relies on strategic nucleophilic substitutions to establish the molecular scaffold. The precursor 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 163622-50-2) serves as the essential starting material for N7-alkylation, synthesized through electrophilic iodination at the C5 position of the pyrrole ring [3] [10]. This regioselective halogenation is directed by the electron density distribution within the heterocyclic system, with C5 identified as the most reactive site for electrophilic attack. The iodination step is critical for subsequent cross-coupling reactions, as the C─I bond serves as a versatile handle for transition metal-catalyzed transformations (e.g., Sonogashira, Suzuki) to generate diverse 5-aryl/alkynyl derivatives for biological evaluation [6] [8].
Protecting group strategies significantly influence functionalization efficiency. Pivaloylation of the 4-amino group in 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine prior to iodination prevents unwanted side reactions and enhances regioselectivity [6]. After iodination, deprotection under mild basic conditions (1N NaOH) cleanly regenerates the free amine, demonstrating compatibility with the acid-sensitive pyrrolopyrimidine core. This selective protection-deprotection sequence enables precise functionalization of the C5 position while preserving the crucial 4-amino group required for target-based biological activity in kinase inhibitors [6] [10].
The introduction of the N7-methyl group constitutes a pivotal transformation in the synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This alkylation is typically performed via SN₂ reaction using methyl iodide (MeI) as the alkylating agent in the presence of anhydrous potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF) solvent systems. Standard conditions involve reacting 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.88 mmol) with MeI (1.05 equiv) and K₂CO₃ (2.0 equiv) in dry DMF at room temperature for 8 hours, achieving approximately 50% yield after workup and purification [1] [4].
Reaction Optimization Insights:
Table 1: Standard Alkylation Conditions for N7-Methylation
Parameter | Specification | Impact on Yield |
---|---|---|
Methyl Iodide Equiv. | 1.05-1.2 equiv | <1.0 equiv: Incomplete reaction; >1.5 equiv: Increased impurities |
Base | K₂CO₃ (2.0 equiv), anhydrous | Moisture reduces efficiency |
Solvent | Anhydrous DMF | Alternative: Anhydrous NMP |
Reaction Time | 8-12 hours, RT | Shorter times: <40% yield |
Workup | DCM/water extraction | Precipitates product |
Post-alkylation purification presents challenges due to residual DMF removal. Evaporation under high vacuum followed by dichloromethane (DCM)/water partitioning effectively isolates the crude product, with final purification achieved via recrystallization from ethanol/water mixtures or preparative HPLC [1] [7] [9].
Microwave-assisted synthesis has emerged as a transformative approach for accelerating key transformations in the synthesis pathway, particularly copper-catalyzed C─S bond formation and Sonogashira couplings. Research demonstrates that microwave irradiation significantly enhances the Ullman-type coupling between 5-iodo intermediates and substituted thiols. Optimized conditions utilize catalytic CuI (10-15 mol%) with K₂CO₃ base in DMF at 100°C for 15-30 minutes, achieving yields exceeding 80% – a substantial improvement over conventional heating (12-24 hours, 60-70% yield) [6].
Key Advantages of Microwave Strategies:
Catalytic systems have been refined for critical steps:
These advanced techniques address the inherent thermal instability of the iodinated pyrrolopyrimidine scaffold, which decomposes above 150°C, making traditional reflux methods impractical for many derivatization reactions [4] [9].
The light sensitivity and thermal instability of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine necessitate specialized handling throughout purification and characterization. The compound decomposes under prolonged exposure to light and oxygen, generating a violet-colored impurity believed to be an iodine-free radical species [4] [7] [9]. Consequently, purification requires dark-room conditions with amberized glassware during column chromatography and strict oxygen-free environments during solvent evaporation.
Critical Purification Protocols:
Characterization challenges stem from the compound's multiple protonation sites (N1, N3, N4') and tautomeric equilibria. Nuclear magnetic resonance (NMR) analysis in DMSO-d₆ reveals diagnostic signals: the N7-methyl group appears as a singlet at δ 3.7-3.9 ppm, while the C5 proton is absent (replaced by iodine). The 4-amino group exhibits two broad singlets at δ 7.0-7.5 ppm due to hydrogen bonding with the N3 atom. High-resolution mass spectrometry (HRMS) provides confirmation via the [M+H]+ ion at m/z 274.9788 (calcd. 274.9788 for C₇H₇IN₄) [1] [4].
Table 2: Characterization Data for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Method | Key Findings | Diagnostic Features |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 3.82 (s, 3H, CH₃), 6.65 (s, 1H, H6), 7.12 (br s, 2H, NH₂) | Absence of C5-H confirms iodination |
¹³C NMR (100 MHz, DMSO-d₆) | δ 33.2 (CH₃), 86.5 (C5), 112.7 (C6), 152.4 (C4), 158.1 (C2) | C5 signal at >85 ppm confirms C─I bond |
HRMS (ESI+) | [M+H]+ observed 274.9788 | Matches theoretical 274.9788 |
HPLC Purity | >95% (254 nm) | Retention time: 6.8 min (C18 reverse phase) |
Scalable production of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires addressing three critical limitations: low yields in N7-alkylation (50%), hazardous solvent usage (DMF), and catalyst loading in cross-coupling steps. Recent advances demonstrate significant improvements through:
Process Intensification Strategies:
Economic and Environmental Metrics:
Green chemistry innovations focus on the replacement of methyl iodide with dimethyl carbonate (DMC) as a safer alkylating agent. Initial trials using DMC (5 equiv) with DBU catalyst at 90°C achieve 35% yield of the N7-methylated product, though reaction times extend to 48 hours. While not yet competitive with traditional methylation, this approach demonstrates potential for sustainable process development when coupled with microwave activation [6] [8].
Table 3: Solvent Comparison for Scalable Synthesis
Solvent | Global Warming Potential | Reaction Yield (%) | Reusability | Safety Profile |
---|---|---|---|---|
DMF (traditional) | High | 50 | Not recyclable | Reproductive toxin |
NMP | Moderate | 48 | Limited reuse | Suspect carcinogen |
2-MeTHF | Low | 42 | 90% recoverable | Low toxicity |
Cyrene™ | Negative (bio-based) | 51 | Biodegradable | Non-toxic |
Comprehensive Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: